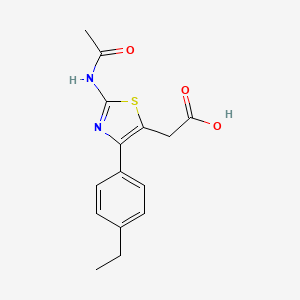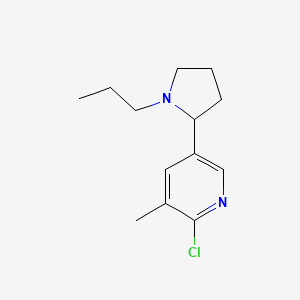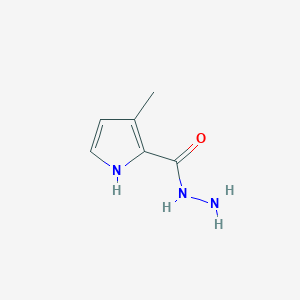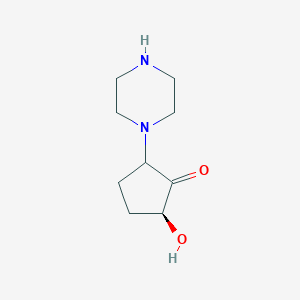
4-(2-Methoxypropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxypropyl)piperidine is a chemical compound belonging to the piperidine class, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(2-Methoxypropyl)piperidine typically involves the reaction of 1-(3-methoxypropyl)-4-piperidone with hydroxylamine hydrochloride and vinegar under heating reflux conditions to form 1-(3-methoxypropyl)-4-piperidine oxime. This intermediate is then hydrogenated in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of organic solvents, catalysts, and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert oximes back to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, oximes, and amines .
Applications De Recherche Scientifique
4-(2-Methoxypropyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis through caspase-dependent pathways .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Dihydropyridine: A partially hydrogenated form of pyridine with significant biological activities.
Other Piperidine Derivatives: Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are studied for their anticancer properties
Uniqueness: 4-(2-Methoxypropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
4-(2-methoxypropyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(11-2)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
IIFFPLLEOPKZSX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)





![1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid](/img/structure/B11814296.png)






